molecular formula C19H18N4OS2 B2529426 3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-84-0

3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2529426
M. Wt: 382.5
InChI Key: YECXWDRTYBQBRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles involves the condensation of various starting materials such as 4-amino-5-mercapto-1,2,4-triazole derivatives with aromatic acids or aldehydes in the presence of phosphorous oxychloride or other cyclizing reagents. For instance, the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was achieved by microwave-promoted condensation using para-toluenesulphonic acid as a catalyst . Another approach involved the oxidative cyclization of bis(substituted methylene)carbonothioic dihydrazides to form 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . Additionally, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives was accomplished through a multi-step reaction sequence starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole was determined using X-ray crystallography, NMR, MS, and IR techniques, revealing its crystallization in the triclinic space group . The structures of other synthesized compounds were supported by IR, 1H NMR, 13C NMR spectral data, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their ability to undergo further condensation reactions with various reagents. For instance, arylideneamines or aroylamines were cyclized to form 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles upon treatment with palladium-on-charcoal or phosphorus oxychloride . The regioselectivity and mechanism of these reactions have been studied to understand the formation of the triazolothiadiazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the unit cell parameters, space group, and crystallization behavior . The solubility, melting points, and stability of these compounds can be inferred from their synthesis conditions and structural data. The presence of various substituents on the triazolothiadiazole core influences the overall properties, such as the density and molecular weight .

Bioactivity and Pharmacological Analysis

Several of these compounds have been investigated for their potential pharmacological activities. Some of the synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles exhibited significant inhibitory activity against E. coli methionine aminopeptidase, suggesting their potential as antibacterial agents . Other compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential as anti-tumor agents . Additionally, some compounds were studied for their antibacterial, antifungal, anti-inflammatory, and analgesic activities, with certain derivatives showing significant pharmacological activities .

Scientific Research Applications

Facile Synthesis and Derivatives

Researchers have synthesized novel derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol compounds through multi-step reaction sequences, demonstrating the versatility and reactivity of this chemical structure. These derivatives have been characterized using various spectroscopy and chromatography techniques, highlighting the compound's utility in the development of new chemical entities (Nagaraju et al., 2013).

Crystal Structure Analysis

The crystal structure of related triazolothiadiazine derivatives has been extensively studied, providing insights into their molecular geometry, hydrogen bonding, and crystal packing. This knowledge is critical for understanding the compound's interactions and stability, which are essential for potential applications in materials science and pharmaceuticals (Goh et al., 2010).

Antimicrobial and Bioactivity

The antimicrobial and bioactivity of triazolo[3,4-b][1,3,4]thiadiazoles have been evaluated, with studies showing that derivatives possess antibacterial, antifungal, and in some cases, antitubercular activities. These findings suggest that compounds within this class could serve as leads for the development of new antimicrobial agents, addressing the growing concern of drug-resistant pathogens (Shiradkar & Kale, 2006).

Anticancer Properties

Research has also explored the anticancer properties of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating moderate to good antiproliferative potency against various cancer cell lines. These studies indicate the potential of triazolo[3,4-b][1,3,4]thiadiazole derivatives in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance biological activity (Chowrasia et al., 2017).

"Green" Synthesis and Inhibitors

An efficient "green" catalyst strategy has been utilized to synthesize condensed-bicyclic triazolo-thiadiazoles, identified as effective inhibitors of PTP1B in vitro. This approach not only underscores the compound's pharmaceutical relevance but also its potential for environmentally friendly synthesis methods (Baburajeev et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity .

properties

IUPAC Name

3-[(3-methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-12-5-4-6-13(9-12)24-10-17-20-21-19-23(17)22-18(26-19)15-11-25-16-8-3-2-7-14(15)16/h4-6,9,11H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECXWDRTYBQBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CSC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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